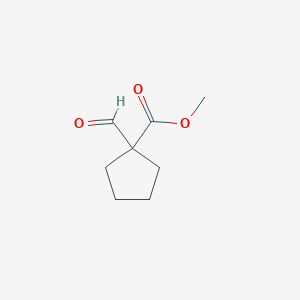

Methyl 1-formylcyclopentanecarboxylate

Description

Methyl 1-formylcyclopentanecarboxylate is a cyclopentane derivative featuring two functional groups on the same carbon atom: a formyl (-CHO) group and a methyl ester (-COOCH₃). This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules via aldehyde-specific reactions (e.g., nucleophilic additions or condensations).

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 1-formylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C8H12O3/c1-11-7(10)8(6-9)4-2-3-5-8/h6H,2-5H2,1H3 |

InChI Key |

YGQQKLBBWIBWKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCC1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 1-Formylcyclopentanecarboxylate

- Molecular Formula : C₉H₁₂O₄ (vs. C₈H₁₀O₄ for methyl ester) .

- Key Differences :

- The ethyl ester group increases molecular weight (184.19 g/mol vs. 170.16 g/mol) and likely elevates boiling point due to higher hydrophobicity.

- Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters under acidic/basic conditions, influencing synthetic utility.

Methyl 2-Oxo-1-Phenylcyclopentane-1-Carboxylate

Amino-Substituted Derivatives

- Examples: Methyl 1-(methylamino)cyclopentanecarboxylate (). Methyl 3-aminocyclopentanecarboxylate (–5).

- Key Differences: Amino groups introduce basicity and hydrogen-bonding capacity, enabling applications in drug design (e.g., as protease inhibitors). Safety: Amino derivatives may decompose into hazardous nitrogen oxides (NOₓ) under fire conditions, necessitating stringent handling protocols .

Data Table: Comparative Analysis

Research Findings and Stability Considerations

- Reactivity: The formyl group in this compound enhances electrophilicity, enabling reactions like aldol condensations or Grignard additions. This contrasts with amino or ketone derivatives, which require harsher conditions for similar transformations.

- Stability : Aldehydes are prone to oxidation and polymerization. Storage under inert atmospheres and low temperatures is recommended, akin to precautions for related aldehydes .

- Synthetic Routes : Analogous to and , synthesis likely involves formylation of methyl cyclopentanecarboxylate via Vilsmeier-Haack or Gattermann-Koch reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.